molecular formula C38H56O13 B1237233 Arvenin I CAS No. 65247-27-0

Arvenin I

Cat. No. B1237233
CAS RN: 65247-27-0
M. Wt: 720.8 g/mol
InChI Key: PQOVWWZVVIGRPP-BBANTJNRSA-N
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Description

Arvenin I is one of the cucurbitacin glucosides identified as bitter principles from Anagallis arvensis L. (Primulaceae). This compound, along with arvenins II, III, and IV, represents a unique class of substances isolated from this family, characterized by their significant bioactive properties. The structural elucidation of Arvenin I was achieved through comprehensive spectral studies, including carbon-13 nuclear magnetic resonance (NMR) and chemical transformations, defining it as 2-O-β-D-glucopyranosyl cucurbitacin B (Yamada et al., 1978).

Synthesis Analysis

The synthesis of related compounds, such as indenols and fulvenes, through Rh-catalyzed C-H bond activation of aryl ketone derivatives and subsequent coupling with internal alkynes, provides insight into potential synthetic routes that could be adapted for Arvenin I. This process showcases the diversity in achieving functionalized molecules through selective dehydration steps and coupling reactions (Patureau et al., 2011).

Molecular Structure Analysis

Arvenin I’s molecular structure, as established through spectral and chemical transformation studies, reveals a glucopyranosylated cucurbitacin backbone. This structural feature is crucial for its bioactivity, highlighting the importance of the glycosidic linkage and the cucurbitacin core in determining its biological properties and interactions (Yamada et al., 1978).

Chemical Reactions and Properties

While detailed reactions specific to Arvenin I are not available, the synthesis and reactivity of dimeric and trimeric organothallium compounds offer a glimpse into the types of reactions that such complex molecules might undergo. These include the formation of bonds under specific conditions and the potential for complexation with other chemical entities, providing a foundation for understanding the reactivity of similarly structured compounds (Wright et al., 2005).

Scientific Research Applications

Plant Growth Regulation

  • Application : Arvenin I is involved in the regulation of plant growth. Specifically, it has been found to decrease in concentration when forchlorfenuron, a cytokinin-like plant growth regulator, is applied to oriental melon fruit .
  • Methods : Forchlorfenuron is applied to the fruit, and the concentrations of various cucurbitacins, including Arvenin I, are measured .
  • Results : The application of forchlorfenuron increased the concentration of cucurbitacin B and decreased Arvenin I in total cucurbitacins for the oriental melons .

Bitterness in Fruits

  • Application : Arvenin I contributes to the bitter taste in oriental melon fruit after high-dose forchlorfenuron application .
  • Methods : The impact of the bitter taste of these compounds is calculated based on a dose/activity relationship .
  • Results : Cucurbitacin B and Arvenin I were identified as the key contributors to the bitter taste in oriental melon fruit after high-dose forchlorfenuron application .

Insect Repellent

  • Application : Arvenin I has been reported to have repellent or antifeedant activities towards insects .
  • Methods : The presence of Arvenin I in plants may deter insects from feeding on them .
  • Results : The specific results of these studies are not detailed in the available resources .

Bitter Principles of Anagallis arvensis L. (Primulaceae)

  • Application : Arvenin I was isolated as a bitter principle of Anagallis arvensis L. (Primulaceae) .
  • Methods : The isolation of Arvenin I was achieved through spectral studies involving carbon-13 nuclear magnetic resonance spectra and chemical transformations .
  • Results : This was the first isolation of cucurbitacin glucosides, including Arvenin I, from the family Primulaceae .

Chemotaxonomic Importance

  • Application : The presence of Arvenin I in certain plant families may have some chemotaxonomic importance at the family level .
  • Methods : The presence of Arvenin I and other cucurbitacins in plants can be determined through various chemical analyses .
  • Results : The specific results of these studies are not detailed in the available resources .

Pharmacological Properties

  • Application : Arvenin I, along with other cucurbitacins, has been reported to have a number of potent biological and pharmacological properties .
  • Methods : The pharmacological properties of Arvenin I can be studied through various in vitro and in vivo assays .
  • Results : The specific results of these studies are not detailed in the available resources .

properties

IUPAC Name

[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H56O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-30,32,39,41,44-46,48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOVWWZVVIGRPP-BBANTJNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arvenin I

CAS RN

65247-27-0
Record name Arvenin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065247270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arvenin I
Reactant of Route 2
Arvenin I
Reactant of Route 3
Arvenin I
Reactant of Route 4
Arvenin I
Reactant of Route 5
Arvenin I
Reactant of Route 6
Arvenin I

Citations

For This Compound
78
Citations
D Nayab, D Ali, N Arshad, A Malik… - Natural Product …, 2006 - Taylor & Francis
… In addition 2-O-β-D-glucopyranosyl-cucurbitacin B (arvenin I) (2) and 2,25-di-O-β-D-… along with 2-O-β-D-glucopyranosyl-cucurbitacin B (arvenin I) (2) Citation7, Citation8 and 2,25-di-O-β…
Number of citations: 34 www.tandfonline.com
Y YAMADA, K HAGIWARA, K IGUCHI… - Chemical and …, 1978 - jstage.jst.go.jp
… Acetylation of Arvenin I A solution of arvenin I in 1 ml of pyridine was treated with 1 ml of acetic anhydride, and the mixture was stirred at room temperature for 16 hr. The mixture was …
Number of citations: 39 www.jstage.jst.go.jp
R Mata, P Castañeda, MR Camacho… - Journal of natural …, 1988 - ACS Publications
… cucurbitacin glucoside 2-0^-D-glucopyranosylcucurbitacin F 25-acetate and arvenin I were … constituents, we have now characterized the new cucurbitacin glycoside 1 and arvenin I [2], …
Number of citations: 31 pubs.acs.org
Y Yamada, K Hagiwara, K Iguchi, S Suzuki - Tetrahedron Letters, 1977 - Elsevier
… named arvenin I and II, new cucurbitacin glucosides have been isolated from the … that acid-catalyzed hydrolysis of arvenin I gave D-glucose and cucurbitacin … that the latter …
Number of citations: 23 www.sciencedirect.com
ZT Chen, SW Lee, CM Chen - Chemical and pharmaceutical bulletin, 2006 - jstage.jst.go.jp
… cucurbitacin, cucurbitacin B 2-sulfate (1) and a new cucurbitacin glucoside, cucurbitacin G 2-O-b-D-glucopyranoside (2) together with two known cucurbitacin glucosides, arvenin I and …
Number of citations: 23 www.jstage.jst.go.jp
Z Yasmeen, A Basit, S Tahir - The …, 2020 - … .frontierscienceassociates.com.pk
… arvensis also have many constituents, in particular, arvenin I, arvenin II, cucurbitacins B, cucurbitacins D, cucurbitacins E,ß-amyrin, n-hexacosane, rutin, anagalligenin, anagalligenone, …
Q Wang, X Li, C Zhang, N Yue, S Li… - Journal of Agricultural …, 2023 - ACS Publications
… In this study, we found that arvenin I was also the key contributor to the bitter taste in oriental melon. These data unequivocally demonstrate cucurbitacin B and arvenin I as the key …
Number of citations: 3 pubs.acs.org
CV Minh, NX Nhiem, HT Yen, PV Kiem, BH Tai… - Archives of pharmacal …, 2015 - Springer
… , ligballinol (2), (−)-pinoresinol (3), ehletianol C (4), luteolin 7-O-β-D-glucopyranoside (5), chrysoeriol-7- O-β-D-glucopyranoside (6), 10α-cucurbita-5,24-dien-3β-ol (7), and arvenin I (8). …
Number of citations: 47 link.springer.com
H Jacobs, T Singh, WF Reynolds… - Journal of natural …, 1990 - ACS Publications
… Comparison of the data with those available (3,5) for arvenin I (2-0^-D-glucopyranosylcucurbitacin B) [8] and its pentaacetate 9 established that the glycoside was arvenin I. Arvenin I …
Number of citations: 50 pubs.acs.org
J Yang, HY Wu, QH Li, P Yi, Y Min, W Liu… - Advanced Materials …, 2012 - Trans Tech Publ
… as luteolin, chrysoeriol, apigenin-7-methyl ether, 3, 4-dimethoxycinnamyl-D-glucopyranoside, verbascoside, cistanoside D, 2-O-β-D-glucopyranospylcucurbitacin D and arvenin I, were …
Number of citations: 0 www.scientific.net

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